N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946363-01-5
VCID: VC11934915
InChI: InChI=1S/C21H19FN2O3/c1-2-27-18-10-8-17(9-11-18)23-21(26)16-7-12-20(25)24(14-16)13-15-5-3-4-6-19(15)22/h3-12,14H,2,13H2,1H3,(H,23,26)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Molecular Formula: C21H19FN2O3
Molecular Weight: 366.4 g/mol

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 946363-01-5

Cat. No.: VC11934915

Molecular Formula: C21H19FN2O3

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 946363-01-5

Specification

CAS No. 946363-01-5
Molecular Formula C21H19FN2O3
Molecular Weight 366.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H19FN2O3/c1-2-27-18-10-8-17(9-11-18)23-21(26)16-7-12-20(25)24(14-16)13-15-5-3-4-6-19(15)22/h3-12,14H,2,13H2,1H3,(H,23,26)
Standard InChI Key GGUAYPXOUNQPAM-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F

Introduction

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridines. These compounds are widely studied for their diverse pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties. The structure and functional groups of this compound suggest potential biological activity, warranting further investigation.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions:

  • Formation of the Dihydropyridine Core: A Hantzsch reaction may be employed to form the dihydropyridine nucleus.

  • Functionalization: The introduction of the ethoxyphenyl and fluorophenylmethyl groups is achieved through nucleophilic substitution or coupling reactions.

  • Carboxamide Formation: Amidation reactions finalize the compound's structure.

Analytical Data

Key analytical methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Provides insights into hydrogen environments within the molecule.

    • 13C^{13}C-NMR: Confirms carbon skeleton and functional groups.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like amides (C=O stretching at ~1650 cm1^{-1}).

Potential Applications

Given its structure, N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide holds promise in:

  • Pharmaceutical Development:

    • As a lead compound for anticancer or anti-inflammatory drugs.

    • Potential use in cardiovascular therapy as a calcium channel blocker.

  • Material Science:

    • Fluorinated compounds exhibit unique properties suitable for advanced material applications.

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